2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one

Description

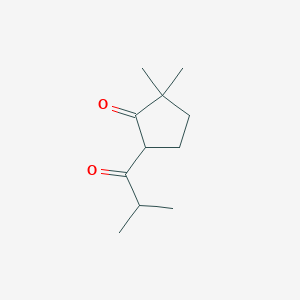

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one (CAS: 1984118-01-5) is a cyclopentanone derivative characterized by a ketone functional group at the 1-position of the cyclopentane ring. The compound features two methyl groups at the 2-position and a 2-methylpropanoyl (isobutyryl) substituent at the 5-position. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2,2-dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H18O2/c1-7(2)9(12)8-5-6-11(3,4)10(8)13/h7-8H,5-6H2,1-4H3 |

InChI Key |

VBEUGCKLLKLFRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1CCC(C1=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the isobutyryl group is introduced to the cyclopentanone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one is used in various scientific research applications, including:

Chemistry: As a reference standard in analytical chemistry for method development and validation.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can affect cellular processes and metabolic pathways .

Comparison with Similar Compounds

Key Compounds Analyzed:

2-Heptylidene cyclopentan-1-one (CAS: N/A; IFRA-regulated)

3-Geranyl-1-(2-methylpropanoyl) phloroglucinol (CAS: N/A; from Hypericum species)

2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS: 5682-82-6)

2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one (CAS: 2136-76-7)

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one (CAS: 1497927-18-0)

Structural Features

| Compound | Core Structure | Substituents | Molecular Formula | Key Differences |

|---|---|---|---|---|

| 2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one | Cyclopentanone | 2,2-dimethyl; 5-(2-methylpropanoyl) | C₁₁H₁₆O₂ | Branched acyl group; no unsaturated bonds |

| 2-Heptylidene cyclopentan-1-one | Cyclopentanone | Heptylidene (C₇H₁₃) chain at 2-position | C₁₂H₁₈O | Unsaturated aliphatic chain |

| 3-Geranyl-1-(2-methylpropanoyl) phloroglucinol | Phloroglucinol (C₆H₃(OH)₃) | Geranyl (C₁₀H₁₇) at 3-position; 2-methylpropanoyl at 1-position | C₂₁H₂₈O₄ | Aromatic core with hydroxyl groups |

| 2,5-Di(cyclopentylidene)cyclopentan-1-one | Cyclopentanone | Cyclopentylidene groups at 2- and 5-positions | C₁₅H₂₀O | Bicyclic structure; increased rigidity |

| 2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one | Cyclopentanone | Triphenylphosphoranylidene group at 2-position | C₂₃H₂₁OP | Phosphorus-containing reactive group |

Functional and Reactivity Differences

- Biological Activity: The phloroglucinol derivative from Hypericum species () exhibits antibacterial and anti-biofilm activity due to its hydroxyl and geranyl groups, which enhance polarity and membrane interaction . The pyrazole-containing cyclopentanone () may interact with biological targets via hydrogen bonding from its heterocyclic nitrogen atoms, a feature absent in the target compound .

Chemical Reactivity :

- The triphenylphosphoranylidene group in CAS 2136-76-7 () enables participation in Wittig reactions for alkene synthesis, whereas the target compound’s acyl group is more suited for nucleophilic substitutions or condensations .

- The unsaturated heptylidene chain in 2-Heptylidene cyclopentan-1-one () increases its susceptibility to oxidation compared to the saturated substituents in the target compound .

Biological Activity

2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of cyclic ketones, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a cyclopentane ring with two methyl groups and a propanoyl substituent, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that cyclopentanone derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

- Antimicrobial Activity : Cyclopentanones have been studied for their ability to inhibit bacterial growth. The presence of the cyclopentane ring may enhance the compound's interaction with microbial enzymes or membranes.

- Antitumor Activity : Some derivatives of cyclopentanones have shown cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various cyclopentanone derivatives. The results indicated that certain substitutions on the cyclopentane ring could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups demonstrated increased potency due to enhanced interaction with bacterial cell membranes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 30 | Induction of apoptosis |

| MCF-7 (breast cancer) | 25 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of cyclopentanone derivatives. In animal models, these compounds have been shown to reduce swelling and pain associated with inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopentanones may act as inhibitors of key enzymes involved in metabolic pathways.

- Membrane Disruption : The lipophilicity afforded by the cyclopentane structure allows for better membrane penetration and disruption.

- Receptor Modulation : These compounds might interact with specific receptors involved in inflammation and tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.